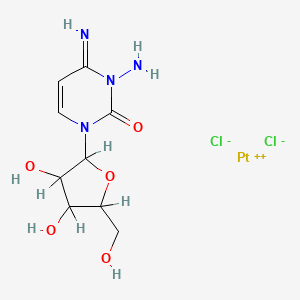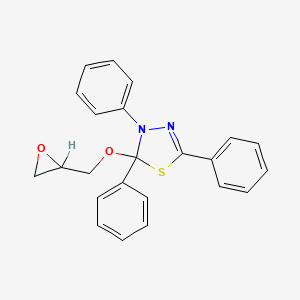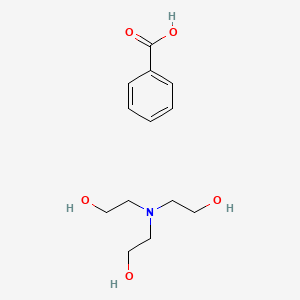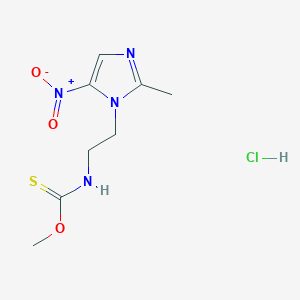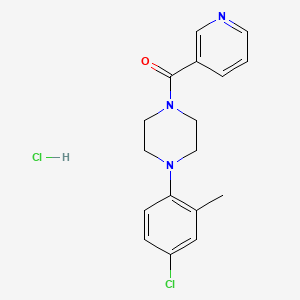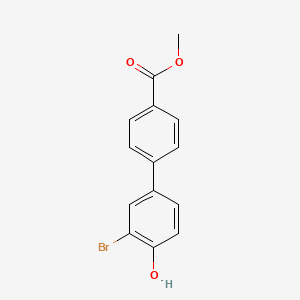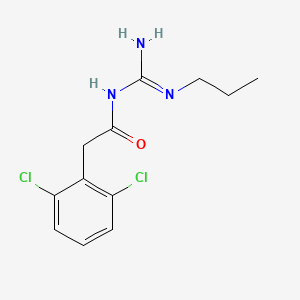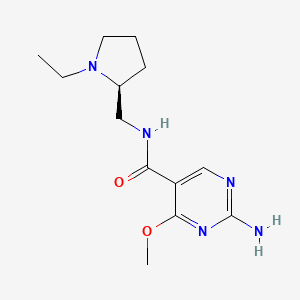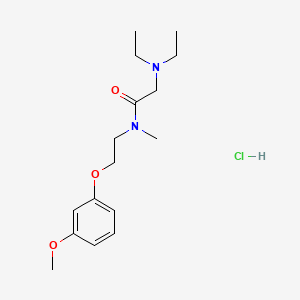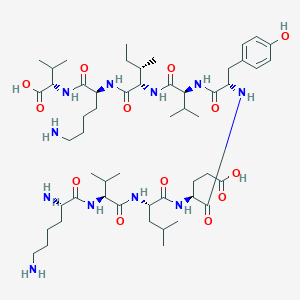![molecular formula C51H72O3 B12754080 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol CAS No. 37437-14-2](/img/structure/B12754080.png)
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol is a complex organic compound known for its antioxidant properties. It is widely used in various industries, including pharmaceuticals, polymers, and food packaging, due to its ability to inhibit oxidation and extend the shelf life of products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol typically involves multiple steps, starting with the preparation of intermediate compounds such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde. The reaction conditions often include the use of organic solvents like ethanol and chloroform, and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves the use of catalysts and stabilizers to enhance the reaction rate and prevent degradation of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for its antioxidant properties, where it reacts with free radicals to form stable products.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the phenolic hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under mild to moderate temperatures and in the presence of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenolic compounds that retain the antioxidant properties of the parent compound .
Wissenschaftliche Forschungsanwendungen
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and storage.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in various diseases.
Wirkmechanismus
The antioxidant mechanism of 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol involves the donation of hydrogen atoms from the phenolic hydroxyl groups to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are primarily those related to oxidative stress and cellular defense mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Another antioxidant compound with similar properties but different structural features.
3,5-Di-tert-butyl-4-hydroxyanisole: Known for its use as a food preservative with antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: An intermediate in the synthesis of various antioxidant compounds.
Uniqueness
What sets 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol apart is its high stability and effectiveness as an antioxidant, making it suitable for a wide range of applications in different industries. Its unique structure allows for multiple points of interaction with free radicals, enhancing its antioxidant capacity .
Eigenschaften
CAS-Nummer |
37437-14-2 |
|---|---|
Molekularformel |
C51H72O3 |
Molekulargewicht |
733.1 g/mol |
IUPAC-Name |
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C51H72O3/c1-46(2,3)37-25-34(26-38(43(37)52)47(4,5)6)22-31-19-32(23-35-27-39(48(7,8)9)44(53)40(28-35)49(10,11)12)21-33(20-31)24-36-29-41(50(13,14)15)45(54)42(30-36)51(16,17)18/h19-21,25-30,52-54H,22-24H2,1-18H3 |
InChI-Schlüssel |
BLPODHBKBPRTPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=CC(=C2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


